2-(3-Biphenylyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-([1,1’-Biphenyl]-3-yl)pyrimidine is an organic compound that belongs to the class of heterocyclic aromatic compounds It consists of a pyrimidine ring substituted with a biphenyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-([1,1’-Biphenyl]-3-yl)pyrimidine typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-bromobiphenyl with amidines under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the bromine atom is replaced by the pyrimidine ring.
Example Reaction:
Reactants: 3-bromobiphenyl, amidine
Conditions: Basic medium, typically using sodium hydroxide or potassium carbonate
Solvent: Dimethylformamide or ethanol
Temperature: Reflux conditions
Industrial Production Methods
Industrial production of 2-([1,1’-Biphenyl]-3-yl)pyrimidine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2-([1,1’-Biphenyl]-3-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the biphenyl ring or the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium
Reduction: Lithium aluminum hydride in dry ether
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of amines or alcohols
Substitution: Formation of halogenated derivatives
Scientific Research Applications
2-([1,1’-Biphenyl]-3-yl)pyrimidine has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for designing drugs with potential anticancer, antiviral, and antimicrobial activities.
Materials Science: The compound can be used in the synthesis of organic semiconductors and light-emitting diodes.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2-([1,1’-Biphenyl]-3-yl)pyrimidine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, including enzymes and receptors. The biphenyl group can enhance the compound’s ability to bind to hydrophobic pockets in proteins, while the pyrimidine ring can participate in hydrogen bonding and π-π interactions.
Comparison with Similar Compounds
Similar Compounds
2-Phenylpyrimidine: Similar structure but with a single phenyl group instead of a biphenyl group.
2-(4-Methylphenyl)pyrimidine: Similar structure with a methyl-substituted phenyl group.
2-(4-Chlorophenyl)pyrimidine: Similar structure with a chlorine-substituted phenyl group.
Uniqueness
2-([1,1’-Biphenyl]-3-yl)pyrimidine is unique due to the presence of the biphenyl group, which can enhance its hydrophobic interactions and binding affinity in biological systems. This structural feature can lead to improved pharmacokinetic properties and increased potency in medicinal applications.
Properties
Molecular Formula |
C16H12N2 |
---|---|
Molecular Weight |
232.28 g/mol |
IUPAC Name |
2-(3-phenylphenyl)pyrimidine |
InChI |
InChI=1S/C16H12N2/c1-2-6-13(7-3-1)14-8-4-9-15(12-14)16-17-10-5-11-18-16/h1-12H |
InChI Key |
CIHXPMHUOQCNHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC=C2)C3=NC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.